

# A Spectroscopic Comparison of 1,8-Dibromooctane and Its Derivatives

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## Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895

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A comprehensive analysis of the spectral characteristics of **1,8-dibromooctane** and its key derivatives—1,8-diaminooctane, 1,8-dicyanooctane, and octane-1,8-diol—reveals distinct shifts in spectroscopic signatures corresponding to the changes in functional groups. This guide provides a comparative overview of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols, to aid researchers in the identification and characterization of these compounds.

The substitution of the bromine atoms in **1,8-dibromooctane** with amino, cyano, and hydroxyl groups leads to significant changes in the electronic environment of the carbon skeleton and the introduction of new vibrational modes and fragmentation patterns. These differences are clearly delineated in the corresponding spectra, providing a powerful tool for structural elucidation and purity assessment.

## Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **1,8-dibromooctane** and its derivatives. The data has been compiled from various spectral databases and literature sources.

Compound Name	Molecular Formula	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Key IR Absorptions (cm <sup>-1</sup> )	Key Mass Spec (m/z)
1,8-Dibromooctane	C <sub>8</sub> H <sub>16</sub> Br <sub>2</sub>	3.41 (t, 4H, -CH <sub>2</sub> Br), 1.86 (quint, 4H, -CH <sub>2</sub> CH <sub>2</sub> Br), 1.43 (m, 4H, -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> Br), 1.33 (m, 4H, -(CH <sub>2</sub> ) <sub>4</sub> -)	33.9 (-CH <sub>2</sub> Br), 32.8 (-CH <sub>2</sub> CH <sub>2</sub> Br), 28.6 (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> Br), 28.1 (-CH <sub>2</sub> ) <sub>4</sub> -)	2925, 2854 (C-H stretch), 1465 (C-H bend), 644, 562 (C-Br stretch)	272/274/276 (M <sup>+</sup> ), 193/195 ([M-Br] <sup>+</sup> ), 135 ([M-2Br] <sup>+</sup> ), 55 (base peak) <a href="#">[1]</a>
1,8-Diaminooctane	C <sub>8</sub> H <sub>20</sub> N <sub>2</sub>	2.68 (t, 4H, -CH <sub>2</sub> NH <sub>2</sub> ), 1.47 (quint, 4H, -CH <sub>2</sub> CH <sub>2</sub> NH <sub>2</sub> ), 1.31 (m, 8H, -(CH <sub>2</sub> ) <sub>4</sub> -), 1.12 (s, 4H, -NH <sub>2</sub> )	42.9 (-CH <sub>2</sub> NH <sub>2</sub> ), 33.8 (-CH <sub>2</sub> CH <sub>2</sub> NH <sub>2</sub> ), 29.5, 27.0 (-CH <sub>2</sub> ) <sub>4</sub> -)	3379, 3289 (N-H stretch), 2922, 2850 (C-H stretch), 1589 (N-H bend) <a href="#">[2]</a>	144 (M <sup>+</sup> ), 127 ([M-NH <sub>3</sub> ] <sup>+</sup> ), 30 (base peak) <a href="#">[3]</a> <a href="#">[4]</a>
1,8-Dicyanooctane	C <sub>10</sub> H <sub>16</sub> N <sub>2</sub>	2.35 (t, 4H, -CH <sub>2</sub> CN), 1.69 (quint, 4H, -CH <sub>2</sub> CH <sub>2</sub> CN), 1.45 (m, 8H, -(CH <sub>2</sub> ) <sub>4</sub> -)	25.3 (-CH <sub>2</sub> CN), 28.5, 28.8, 26.2 (-CH <sub>2</sub> ) <sub>4</sub> -), 119.5 (-CN)	2935, 2860 (C-H stretch), 2247 (C≡N stretch)	164 (M <sup>+</sup> ), 149 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 136 ([M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> ), 122 ([M-C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> ), 95, 81, 68, 55 (base peak)
Octane-1,8-diol	C <sub>8</sub> H <sub>18</sub> O <sub>2</sub>	3.64 (t, 4H, -CH <sub>2</sub> OH), 1.57 (quint, 4H, -CH <sub>2</sub> CH <sub>2</sub> OH), 1.33 (m, 8H, -(CH <sub>2</sub> ) <sub>4</sub> -), ~2.5 (br s, 2H, -OH)	62.9 (-CH <sub>2</sub> OH), 32.8 (-CH <sub>2</sub> CH <sub>2</sub> OH), 29.4, 25.7 (-CH <sub>2</sub> ) <sub>4</sub> -)	3330 (br, O-H stretch), 2920, 2850 (C-H stretch), 1058 (C-O stretch) <a href="#">[5]</a> <a href="#">[6]</a>	146 (M <sup>+</sup> ), 128 ([M-H <sub>2</sub> O] <sup>+</sup> ), 115 ([M-CH <sub>2</sub> OH] <sup>+</sup> ), 31 (base peak) <a href="#">[7]</a>

Note: NMR chemical shifts are typically referenced to a solvent peak and can vary slightly depending on the solvent used. The data presented here are typical values.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** A small amount of the analyte (typically 5-20 mg for  $^1\text{H}$ , 20-100 mg for  $^{13}\text{C}$ ) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ( $\delta = 0.00$  ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

### Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in a molecule.

- **Sample Preparation:**
  - **Liquid Samples:** A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
  - **Solid Samples:** The solid is finely ground and mixed with KBr powder, and the mixture is pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid

with a drop of Nujol (mineral oil) and placing the paste between salt plates.

- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or the salt plates/Nujol) is recorded and subtracted from the sample spectrum.

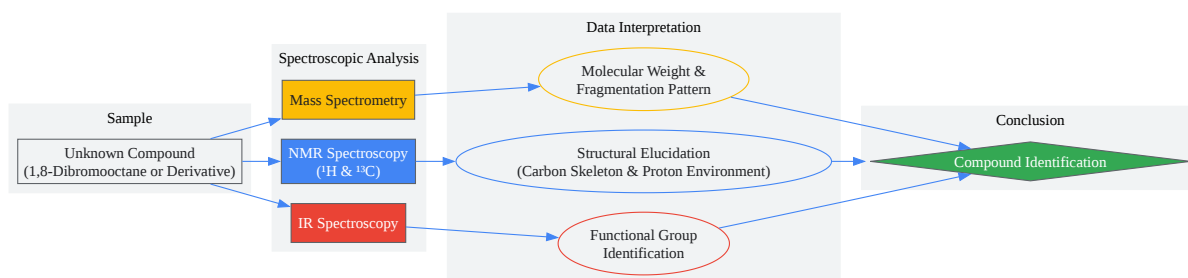
## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is commonly used to determine the molecular weight and fragmentation pattern of a compound.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron, forming a molecular ion ( $M^+$ ).
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its  $m/z$  ratio.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of **1,8-dibromooctane** and its derivatives.



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Caption: Workflow for the spectroscopic identification of **1,8-dibromooctane** and its derivatives.

This guide provides a foundational comparison of the spectroscopic properties of **1,8-dibromooctane** and its amino, cyano, and hydroxyl derivatives. The distinct spectral features of each compound, arising from their unique functional groups, allow for their unambiguous identification and characterization. Researchers can utilize this information as a reference for their own analytical work in synthetic chemistry and drug development.

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